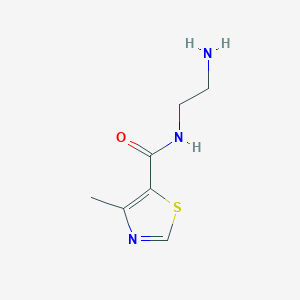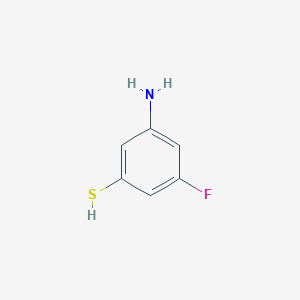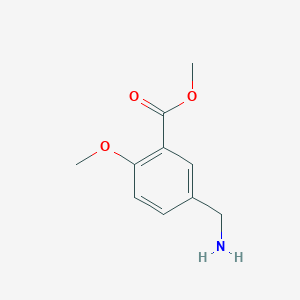
6-Bromo-8-fluoroquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-fluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C₉H₇BrFN₃. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoroquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinoline, followed by the introduction of amino groups at the 3 and 4 positions. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace halogen atoms under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-fluoroquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antineoplastic properties.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroquinoline: Lacks the amino groups at positions 3 and 4.
3,4-Dibromo-6,8-difluoroquinoline: Contains additional bromine atoms.
8-Bromo-3-fluoroquinoline: Has a different substitution pattern.
Uniqueness
6-Bromo-8-fluoroquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine atoms, as well as amino groups at the 3 and 4 positions. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7BrFN3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrFN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14) |
InChI Key |
WXZQFFZUFVVPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
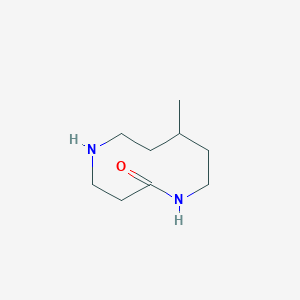
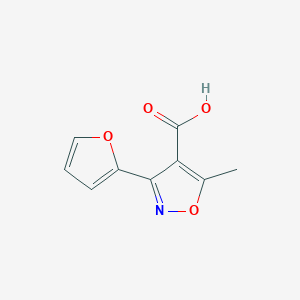
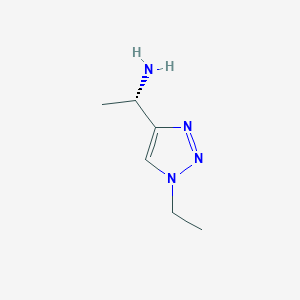
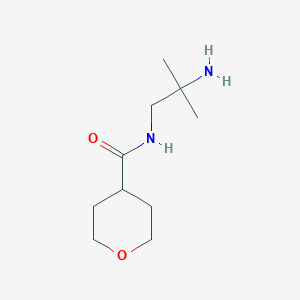
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
